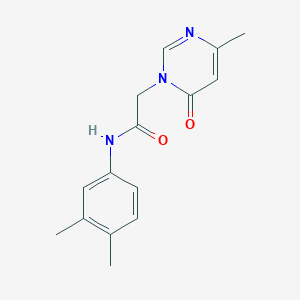

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

The compound N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide features a 3,4-dimethylphenyl group linked via an acetamide bridge to a 4-methyl-6-oxopyrimidinyl heterocyclic core. This structure combines lipophilic aromatic substituents with a hydrogen-bond-capable pyrimidinone ring, making it a candidate for bioactivity studies.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-10-4-5-13(6-11(10)2)17-14(19)8-18-9-16-12(3)7-15(18)20/h4-7,9H,8H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVQPMMPOYLEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

-

Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the 4-methyl-6-oxopyrimidin-1(6H)-yl intermediate. This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

-

Acylation Reaction: : The pyrimidinyl intermediate is then subjected to an acylation reaction with 3,4-dimethylphenylacetic acid or its derivatives. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.

-

Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may convert the amide group to an amine.

-

Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several applications in scientific research:

-

Medicinal Chemistry: : The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

-

Biological Studies: : It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

-

Chemical Biology: : Researchers use this compound to probe the mechanisms of action of related molecules and to develop new chemical probes.

-

Industrial Applications: : The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

- Thioether-linked analogs (e.g., compound 5.6) show higher melting points (230°C) compared to benzyl-substituted derivatives (196°C), suggesting greater crystallinity from halogenated substituents .

- Substituent Effects: 3,4-Dimethylphenyl (target) vs. Benzyl (5.12) vs. 4-methoxybenzyl (): Methoxy groups enhance polarity and hydrogen-bond acceptor capacity, which could influence pharmacokinetics .

Key Research Findings

Substituent Position Matters : 3,4-Dimethylphenyl analogs () are less polar than 2,3-dichlorophenyl derivatives (), which may favor blood-brain barrier penetration.

Heterocycle Dictates Reactivity: Pyrimidinones (–2) are more reactive toward nucleophiles than pyridazinones (–12) due to electron-deficient ring systems.

Synthetic Flexibility : Modular synthesis () allows rapid exploration of substituents, enabling optimization for specific biological targets.

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that belongs to the class of pyrimidines. Its structure suggests potential biological activity, particularly in pharmacological applications. This article aims to explore its biological activity through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | 2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide |

| InChI Key | TZWLYUSJZAIAFH-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have indicated that compounds containing pyrimidine moieties exhibit significant anticancer properties. For instance, research has shown that derivatives of 4-methyl-6-oxopyrimidine can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, this compound has demonstrated effectiveness against breast and lung cancer cells in vitro .

The proposed mechanism for the anticancer activity includes the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. The compound appears to interfere with the signaling pathways that promote cell survival, thereby enhancing apoptotic processes in cancerous cells .

Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested against several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM across different cell types. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Study 2: In Vivo Efficacy

A subsequent study evaluated the efficacy of the compound in a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to the control group (p<0.01). Histological analysis revealed increased apoptosis in tumor tissues, further supporting its potential as an effective therapeutic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a viable candidate for further development .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound and related analogs?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidinone derivatives and substituted acetamide precursors. For example:

- Step 1 : React 4-methyl-6-hydroxypyrimidinone with a bromoacetamide intermediate (e.g., 2-bromo-N-(3,4-dimethylphenyl)acetamide) in anhydrous DMF using potassium carbonate as a base. Reaction times range from 3–6 hours at 60–80°C .

- Step 2 : Purify via recrystallization (common solvents: ethanol/water mixtures) and confirm yield (typically 50–80%) .

- Variants : Substituents on the phenyl ring (e.g., 3,4-dimethyl vs. 2,6-dimethyl) are introduced by modifying the aniline precursor .

Basic: How is the purity and structural integrity confirmed post-synthesis?

A multi-technique approach is used:

- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, and S (e.g., ΔC < 0.1% ).

- 1H NMR : Key markers include:

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]+ for analogs ).

Advanced: What strategies address discrepancies in elemental analysis or spectral data?

- Recalibration : Re-run combustion analysis with internal standards to rule out instrument error .

- Spectral Deconvolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

- Crystallography : Single-crystal X-ray diffraction can resolve ambiguous stereochemistry or substituent positioning .

Basic: How is antimicrobial activity evaluated for this compound?

- Disc Diffusion Assay : Dissolve compound in DMF (1000 ppm), impregnate sterile discs, and test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Protocol : Incubate at 28°C for 24 hours; measure inhibition zone diameters (≥10 mm indicates activity) .

- Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only blanks.

Advanced: What structural modifications enhance bioactivity?

- Pyrimidinone Ring : Introducing electron-withdrawing groups (e.g., Cl at position 7) increases antimicrobial potency .

- Phenyl Substituents : 3,4-Dimethyl groups improve lipophilicity and membrane penetration vs. 2,6-dimethyl analogs .

- Sulfonamide Additions : Adding sulfamoylphenyl moieties (e.g., compound 10 in ) enhances solubility and target binding.

Advanced: How can conflicting biological activity data between analogs be resolved?

- SAR Analysis : Systematically compare substituent effects (e.g., methyl vs. methoxy groups) using dose-response curves .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., DHFR for pyrimidinone derivatives) to identify off-target interactions .

- Statistical Validation : Apply ANOVA or Tukey tests to assess significance of activity variations .

Basic: What solvents and reaction conditions optimize synthesis?

- Solvents : Anhydrous DMF or DMSO for nucleophilic substitutions .

- Bases : Potassium carbonate (for deprotonation) or triethylamine (for acid scavenging) .

- Temperature : 60–80°C balances reaction rate and byproduct minimization .

Advanced: How do pyrimidinone substituents influence chemical reactivity?

- Electron-Donating Groups (e.g., -CH3): Stabilize the pyrimidinone ring, reducing susceptibility to hydrolysis .

- Electron-Withdrawing Groups (e.g., -Cl): Increase electrophilicity at C-2, facilitating nucleophilic additions .

- Steric Effects : Bulky substituents at C-4 hinder further functionalization but improve metabolic stability .

Advanced: What computational methods predict pharmacokinetic properties?

- ADMET Modeling : Use SwissADME or QikProp to estimate logP (target: 2–4), aqueous solubility, and CYP450 interactions .

- Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions with target enzymes (e.g., bacterial topoisomerases) .

Basic: What are common pitfalls in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.